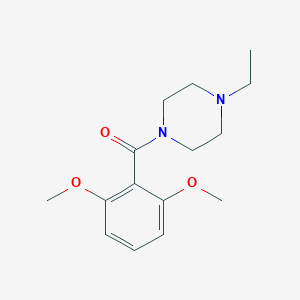
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine, also known as DMPEP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. DMPEP has gained significant attention in the scientific community due to its potential applications in research and development.
作用機序
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine acts as a stimulant on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also binds to and activates the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which are typical effects of stimulants. It also causes the release of hormones such as cortisol and prolactin, which are involved in stress and lactation, respectively. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and perception.
実験室実験の利点と制限
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well-documented. It has also been shown to have a lower potential for abuse and addiction compared to other psychoactive substances. However, there are also limitations to using this compound in lab experiments. Its effects on the brain are still not fully understood, and further research is needed to determine its long-term effects on the body. Additionally, this compound is not widely available, and its use is restricted in some countries.
将来の方向性
There are several future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in treating these conditions. Another area of interest is its effects on the brain and how it interacts with other neurotransmitter systems. Understanding its mechanism of action can lead to the development of new drugs that target specific neurotransmitter systems. Lastly, more research is needed to determine the long-term effects of this compound on the body and brain. This information can help determine its potential as a therapeutic agent and its safety for human use.
Conclusion
In conclusion, this compound is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential applications in research and development. Its effects on the central nervous system have been well-documented, and it has been used in studies to investigate its potential as a treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action, long-term effects, and potential as a therapeutic agent.
合成法
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine can be synthesized using various methods, including reductive amination, condensation, and cyclization. The most common method of synthesis involves the reaction of 2,6-dimethoxybenzoyl chloride with ethylpiperazine in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have similarities to other psychoactive substances such as amphetamines and MDMA. This compound has been used in studies to investigate its effects on neurotransmitter release, receptor binding, and neuronal activity. It has also been used in studies to investigate its potential as a treatment for various neurological disorders such as depression and anxiety.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
(2,6-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-8-10-17(11-9-16)15(18)14-12(19-2)6-5-7-13(14)20-3/h5-7H,4,8-11H2,1-3H3 |
InChIキー |
VOCSLRGKMNLIHK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)






